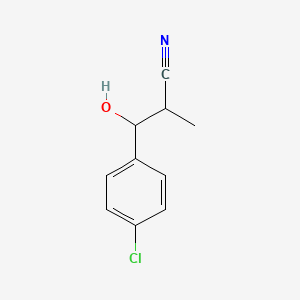![molecular formula C18H23NO5 B2946326 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2320515-90-8](/img/structure/B2946326.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Mécanisme D'action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide involves the inhibition of various enzymes that are involved in cancer cell growth. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential for cancer treatment, 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity levels in animal studies, making it a safer option for use in research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide in scientific research. One potential direction is the further study of its potential for cancer treatment, particularly in combination with other drugs. Another potential direction is the investigation of its potential for the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
In conclusion, 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a promising compound with potential for use in various scientific research applications. Its inhibition of enzymes involved in cancer cell growth and inflammation make it a potential candidate for the treatment of these diseases. Further research is needed to optimize its synthesis method and investigate its potential for use in other areas of research.
Méthodes De Synthèse
The synthesis method of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide involves the reaction of benzo[d][1,3]dioxole with 7-oxaspiro[3.5]nonan-1-amine in the presence of propanoyl chloride. This process results in the formation of the desired compound with a yield of 60%.
Applications De Recherche Scientifique
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide has been widely used in various scientific research applications. One of its primary uses is in the study of cancer. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12(24-13-2-3-14-15(10-13)23-11-22-14)17(20)19-16-4-5-18(16)6-8-21-9-7-18/h2-3,10,12,16H,4-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVKGQNSYKZCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC12CCOCC2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2946243.png)
![N-(4-chloro-2-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2946244.png)
![Ethyl 2-[6-chloro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2946245.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2946248.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)




![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2946257.png)
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)
![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)